![molecular formula C19H20ClN5O3S B15101616 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B15101616.png)
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a 1,2,4-triazole derivative featuring a sulfanylacetamide backbone. Its structure includes a 4-ethoxyphenyl group at the 5-position of the triazole ring and a 3-chloro-4-methoxyphenyl substituent on the acetamide nitrogen. The ethoxy group (electron-donating) and chloro-methoxy combination (electron-withdrawing/donating) suggest a balance of lipophilicity and electronic effects, which may optimize pharmacokinetic and pharmacodynamic profiles. While direct synthesis data for this compound are unavailable in the provided evidence, analogous derivatives are synthesized via cyclization of thiosemicarbazides or nucleophilic substitution reactions involving α-chloroacetanilides and triazole-thiol intermediates .
Properties
Molecular Formula |
C19H20ClN5O3S |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O3S/c1-3-28-14-7-4-12(5-8-14)18-23-24-19(25(18)21)29-11-17(26)22-13-6-9-16(27-2)15(20)10-13/h4-10H,3,11,21H2,1-2H3,(H,22,26) |
InChI Key |
YVIXYBKGSWEVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding 1,2,4-triazole derivative. This intermediate is then reacted with 3-chloro-4-methoxyaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and enzyme inhibition activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory Activity
- AS111 (2-[[4-amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) demonstrated 1.28× higher activity than diclofenac in formalin-induced edema models, attributed to hydrophobic interactions with cyclooxygenase-2 (COX-2) .
- The target compound’s 3-chloro-4-methoxyphenyl group may further enhance COX-2 binding compared to AS111’s 3-methylphenyl group, as chloro substituents are known to improve ligand-receptor affinity via halogen bonding .
Antimicrobial and Antioxidant Activity
- Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring (e.g., KA3, KA4, KA7) showed superior antimicrobial and antioxidant activities compared to electron-donating substituents .
- The target’s 4-ethoxyphenyl group (moderate electron-donating) may reduce antimicrobial potency relative to chloro-substituted analogs but could improve solubility for systemic applications.
Enzyme Inhibition Potential
- AM34 (N-(4-ethoxyphenyl) analog) exhibited strong reverse transcriptase inhibition (Ki in nM range) due to hydrogen bonding with active-site residues .
- The target compound’s 4-ethoxyphenyl group may confer similar enzyme-binding capabilities, though its 3-chloro-4-methoxyphenyl moiety could sterically hinder interactions in some targets.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Chloro and methoxy groups are metabolically stable, suggesting longer half-life than allyl- or hydroxyl-containing analogs .
Biological Activity
The compound 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide is a derivative of the 1,2,4-triazole class known for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H19N5O2S
- Molecular Weight : 369.44 g/mol
Antimicrobial Activity
-
Antibacterial Properties :
- Compounds with a triazole moiety have been documented to exhibit significant antibacterial activity. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM in some studies .
- The specific compound has been noted for its potential to outperform standard antibiotics like vancomycin and ciprofloxacin against resistant strains .
- Antifungal Activity :
Anticancer Activity
- Cytotoxic Effects :
- Preliminary studies involving the NCI-60 human tumor cell lines have indicated that certain triazole derivatives exhibit moderate cytostatic activity. For example, compounds derived from the triazole scaffold have shown inhibition growth percentages (IGP) of up to 23% against breast cancer cell lines (MCF7) .
- The structure-activity relationship (SAR) indicates that modifications to the triazole ring can enhance cytotoxicity against specific cancer types .
Anti-inflammatory Activity
- Mechanisms of Action :
Case Studies and Research Findings
Recent studies have synthesized various derivatives of triazoles and evaluated their biological activities:
Compound | Activity Type | MIC/IC50 | Reference |
---|---|---|---|
Compound A | Antibacterial | 0.125 μg/mL | |
Compound B | Antifungal | Not specified | |
Compound C | Anticancer (MCF7) | IGP = 23% |
These findings highlight the versatility of triazole derivatives in medicinal chemistry and their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.